molecular formula C9H19N B14510170 N,N-Diethyl-3-methylbut-3-en-1-amine CAS No. 62751-20-6

N,N-Diethyl-3-methylbut-3-en-1-amine

Cat. No.: B14510170
CAS No.: 62751-20-6
M. Wt: 141.25 g/mol
InChI Key: HFHXFYLGPYSQIZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methylbut-3-en-1-amine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a 3-methylbut-3-en-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-methylbut-3-en-1-amine typically involves the alkylation of 3-methylbut-3-en-1-amine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-methylbut-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and sulfonates are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: N,N-Diethyl-3-methylbutan-1-amine.

    Substitution: Various substituted amines depending on the alkylating agent used.

Scientific Research Applications

N,N-Diethyl-3-methylbut-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methylbut-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Diethylbut-3-en-1-amine: Similar structure but lacks the methyl group at the 3-position.

    N,N,3-Trimethylbut-3-en-1-amine: Contains an additional methyl group on the nitrogen atom.

    N-Ethyl-N-methylbut-3-en-1-amine: One ethyl group is replaced by a methyl group.

Uniqueness: N,N-Diethyl-3-methylbut-3-en-1-amine is unique due to the presence of both ethyl groups and the 3-methylbut-3-en-1-amine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

62751-20-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,N-diethyl-3-methylbut-3-en-1-amine

InChI

InChI=1S/C9H19N/c1-5-10(6-2)8-7-9(3)4/h3,5-8H2,1-2,4H3

InChI Key

HFHXFYLGPYSQIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=C)C

Origin of Product

United States

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